Product packaging for 2-Quinolinecarboxaldehyde(Cat. No.:CAS No. 5470-96-2)

2-Quinolinecarboxaldehyde

Cat. No.: B031650
CAS No.: 5470-96-2
M. Wt: 157.17 g/mol
InChI Key: WPYJKGWLDJECQD-UHFFFAOYSA-N
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Description

2-Quinolinecarboxaldehyde is a versatile and highly valuable heteroaromatic aldehyde serving as a critical synthetic intermediate in numerous research fields. Its structure combines the electron-deficient quinoline scaffold, capable of π-stacking and metal coordination, with a reactive aldehyde functional group, making it an ideal precursor for the construction of more complex nitrogen-containing heterocycles. A primary application is in the synthesis of Schiff base ligands, where it condenses with primary amines to form imines (azomethines) that effectively chelate various metal ions. These ligand systems are extensively investigated in catalysis, materials science, and the development of metallodrugs. Furthermore, this compound is a cornerstone in the preparation of fluorescent probes and dyes. Its quinoline moiety acts as a fluorophore, and the aldehyde group allows for conjugation to biomolecules or other chemical entities, enabling the creation of sensors for ions, small molecules, and biological activity. The mechanism of action for its derived compounds varies with the application; as a ligand, it modulates the electronic and steric properties of a metal center, while as a fluorescent probe, its photophysical properties (e.g., emission wavelength, intensity) change upon binding to a specific analyte. This reagent's research value lies in its ability to impart specific coordination and luminescent properties to novel molecules, driving innovation in chemical biology, supramolecular chemistry, and advanced material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO B031650 2-Quinolinecarboxaldehyde CAS No. 5470-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-2-carbaldehyde
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InChI

InChI=1S/C10H7NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WPYJKGWLDJECQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90203169
Record name Quinoline-2-carbaldehyde
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Molecular Weight

157.17 g/mol
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CAS No.

5470-96-2
Record name 2-Quinolinecarboxaldehyde
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Record name Quinoline-2-carbaldehyde
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Record name 2-Quinolinecarboxaldehyde
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Synthetic Methodologies and Strategies for 2 Quinolinecarboxaldehyde and Its Derivatives

Established Synthetic Pathways for 2-Quinolinecarboxaldehyde

The preparation of this compound can be achieved through various established synthetic routes, primarily involving the modification of quinoline-based precursors.

Multi-step Reaction Sequences from Quinoline (B57606) Precursors

One of the common methods for synthesizing this compound involves the oxidation of 2-methylquinoline (B7769805), also known as quinaldine. tandfonline.com This transformation can be effectively carried out using selenium dioxide (SeO₂) as the oxidizing agent. The reaction is typically performed in a solvent such as dioxane at an elevated temperature to facilitate the conversion of the methyl group to a formyl group. tandfonline.com

Synthesis from Ethyl Quinoline-2-carboxylate

A highly efficient and widely used method for the preparation of this compound is the reduction of ethyl quinoline-2-carboxylate. nih.govtandfonline.com This method utilizes a reducing agent to selectively convert the ester group to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a particularly effective reagent for this transformation. nih.gov The reaction is conducted at a low temperature, typically -78 °C, under an inert atmosphere to prevent over-reduction to the corresponding alcohol. nih.gov The process involves the dropwise addition of a DIBAL-H solution to the ethyl quinoline-2-carboxylate dissolved in a suitable anhydrous solvent like dichloromethane. nih.gov Following the reduction, the reaction is quenched with methanol (B129727) and worked up using Rochelle's salt solution. nih.gov The final product is then purified using silica (B1680970) gel column chromatography, affording this compound as a yellowish solid in high yield. nih.gov

Table 1: Reaction Conditions for Synthesis from Ethyl Quinoline-2-carboxylate nih.gov

Parameter Value
Starting Material Ethyl quinoline-2-carboxylate
Reagent Diisobutylaluminium hydride (DIBAL-H)
Solvent Dichloromethane (CH₂Cl₂) and Toluene
Temperature -78 °C
Reaction Time 1.5 hours
Atmosphere Inert (Argon)
Work-up Methanol, Rochelle's solution
Purification Silica gel column chromatography

| Yield | 82% |

Synthesis of this compound Derivatives

This compound serves as a key starting material for a variety of derivatives, most notably hydrazone ligands, which are of interest in coordination chemistry. nih.govresearchgate.net

Hydrazone Ligand Synthesis using this compound

Hydrazone ligands are readily synthesized through the condensation reaction between this compound and various hydrazine (B178648) derivatives. nih.gov This reaction typically involves refluxing the two components in a solvent such as ethanol, leading to the formation of a Schiff base with a characteristic C=N-N linkage. nih.gov These hydrazones can act as polydentate ligands, coordinating with metal ions through various nitrogen and oxygen atoms.

A specific and important class of hydrazones is formed by the condensation of this compound with Girard's T reagent, which is chemically known as (carboxymethyl)trimethylammonium chloride hydrazide. tandfonline.comresearchgate.net The resulting ligand, (E)-N,N,N-trimethyl-2-oxo-2-(2-(quinolin-2-ylmethylene)hydrazinyl)ethan-1-aminium chloride (HLCl), is a tridentate ligand. tandfonline.com This hydrazone has been used to synthesize various metal complexes, such as those with zinc(II) and cadmium(II). researchgate.nettandfonline.comscholaris.ca In these complexes, the deprotonated hydrazone ligand coordinates to the metal center through the quinoline nitrogen, the imine nitrogen, and the carbonyl oxygen atom. researchgate.nettandfonline.com

Table 2: Synthesis of a Hydrazone Ligand with Girard's T Reagent tandfonline.com

Reactant 1 Reactant 2 Product

The synthesis of hydrazone derivatives can be extended to other hydrazine-containing reagents. While direct condensation of this compound with N-aminophthalimide is a plausible synthetic route following the general principles of hydrazone formation, specific literature detailing this exact reaction is sparse. However, the use of N-aminophthalimide (PhtN-NH₂) as a source for introducing a protected hydrazine group is a known strategy in organic synthesis. The general reaction would involve the nucleophilic attack of the amino group of N-aminophthalimide on the carbonyl carbon of this compound, followed by dehydration to form the corresponding N-(quinolin-2-ylmethylene)amino]phthalimide. This method provides a pathway to novel hydrazone structures derived from this compound.

The synthesis of this compound and its varied derivatives employs a range of chemical reactions, leading to compounds with diverse applications. These methodologies include condensation reactions, the formation of Schiff bases, and specialized cyclizations.

Condensation with 2-hydrazino-4-(trifluoromethyl)pyrimidine (B175915)

The condensation reaction of this compound with hydrazino derivatives represents a key method for creating novel compounds. Specifically, its reaction with 2-hydrazino-4-(trifluoromethyl)pyrimidine is utilized in the preparation of complex organohydrazide structures. sigmaaldrich.com This pyrimidine (B1678525) derivative serves as a reagent for creating chelate complexes with metals like rhenium and technetium. sigmaaldrich.com The resulting compounds feature a distinct metal-nitrogen-nitrogen linkage, highlighting the utility of this condensation reaction in inorganic and medicinal chemistry. sigmaaldrich.com

Thiosemicarbazone and Selenosemicarbazone Derivatives of this compound

Thiosemicarbazone and selenosemicarbazone derivatives of this compound are synthesized through the condensation of the aldehyde with thiosemicarbazide (B42300) or selenosemicarbazide, respectively. uniroma1.itbg.ac.rs These reactions are typically performed in ethanol, sometimes under reflux conditions. uniroma1.itbg.ac.rs The resulting thiosemicarbazone and selenosemicarbazone ligands are tridentate, coordinating with metal ions through the quinoline nitrogen, the imine nitrogen, and the sulfur or selenium atom. shd-pub.org.rsnih.govnih.gov

These ligands readily form complexes with various transition metals, including copper(II), nickel(II), palladium(II), platinum(II), cobalt(III), cadmium(II), and zinc(II). shd-pub.org.rsnih.govnih.govresearchgate.net The synthesis of these metal complexes can be achieved through direct reaction of the pre-synthesized ligand with a metal salt or via a template reaction where the ligand is formed in situ in the presence of the metal ion. uniroma1.itbg.ac.rs The stoichiometry of the reactants can influence the final structure of the complex. For instance, with nickel(II), octahedral complexes with two ligands per metal ion are formed, regardless of the initial metal-to-ligand ratio. nih.govresearchgate.net In contrast, copper(II) tends to form square planar complexes with a 1:1 ligand-to-metal ratio. nih.govresearchgate.net

Table 1: Synthesis and Characteristics of Thiosemicarbazone and Selenosemicarbazone Derivatives

Derivative Starting Materials Metal Ions for Complexation
Thiosemicarbazone This compound, Thiosemicarbazide Cu(II), Ni(II), Co(III) uniroma1.itshd-pub.org.rsnih.gov

Guanylhydrazone Derivatives of this compound

Guanylhydrazone derivatives of this compound are synthesized from S-methylisothio-semicarbazide hydroiodide using established procedures. nih.govresearchgate.net These compounds are structurally analogous to the biologically active thiosemicarbazones. nih.gov The synthesis involves the reaction of the heterocyclic aldehyde, in this case, this compound, with the appropriate guanylhydrazine precursor. nih.gov

Schiff Base Ligands Derived from this compound

Schiff base ligands are readily prepared through the condensation reaction of this compound with various primary amines. scispace.cominorgchemres.orgekb.eg This reaction typically involves mixing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol. ekb.eg The formation of the imine (or azomethine) group (C=N) is the defining feature of these compounds. scispace.com

A variety of amines can be used to generate a diverse library of Schiff base ligands. For example, condensation with o-phenylenediamine (B120857) derivatives leads to the formation of symmetrical tetraaza Schiff base ligands. inorgchemres.org Similarly, reaction with 3-aminophenol (B1664112) produces a tridentate Schiff base ligand. ekb.eg These Schiff bases are effective ligands for coordinating with a range of metal ions, including Ni(II), Cu(II), Zn(II), and Cd(II), forming stable metal complexes. inorgchemres.orgekb.eg

Table 2: Examples of Schiff Base Ligands from this compound

Amine Reactant Resulting Schiff Base Type Metal Ions for Complexation
o-Phenylenediamine derivatives Symmetrical tetraaza Schiff bases inorgchemres.org Ni(II), Cu(II), Zn(II) inorgchemres.org

Synthesis of 3-(2-quinolyl)-1-phenyl-2-propenone via Aldol-Michael Reactions

The compound 3-(2-quinolyl)-1-phenyl-2-propenone is synthesized from this compound through a tandem Aldol-Michael reaction. lookchem.comsigmaaldrich.comcymitquimica.comthermofisher.comottokemi.com This process involves the reaction of this compound with the lithium, sodium, or potassium enolates of acetophenone. sigmaaldrich.comthermofisher.comottokemi.com This synthetic route highlights the utility of this compound as a key intermediate in the formation of larger, more complex organic molecules. lookchem.com

Formation of 5-Aryl-2-(quinolin-2-yl)oxazoles via Rh-Catalyzed Cyclization

A rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with aldehydes provides an efficient route to synthesize 2,5-diaryloxazoles. nih.gov In this methodology, this compound can be reacted with a suitable triazole in the presence of a rhodium(II) catalyst, such as Rh₂(OAc)₄. nih.gov The reaction proceeds through the formation of a rhodium-azavinyl carbene intermediate from the triazole, which then undergoes a [3+2] cycloaddition with the aldehyde. nih.gov This is followed by cyclization and elimination to yield the desired 5-aryl-2-(quinolin-2-yl)oxazole. nih.gov This method has been successfully applied to the synthesis of natural products like balsoxin and texamine. nih.gov

Preparation of Iminium Salts from this compound

Iminium salts can be prepared from this compound. One specific example involves the synthesis of benzo[e]indolizidinium salts. acs.org The process starts with the synthesis of 1-(2-quinolyl)-2-propen-1-ol from this compound and vinylmagnesium bromide. acs.org This alcohol is then immediately subjected to bromination, which leads to a bromocyclization, forming diastereomeric trans and cis benzoindolizinium salts. acs.org It is plausible that the reaction of this compound with a secondary amine in the presence of an acid would lead to the direct formation of an iminium salt.

Asymmetric Synthesis and Chiral Ligand Design involving this compound

This compound is a valuable building block in the design and synthesis of chiral ligands for asymmetric catalysis. Its rigid, planar quinoline ring and reactive aldehyde group allow for the straightforward preparation of various ligand types, which have been successfully employed in a range of enantioselective transformations.

A primary method for generating chiral ligands from this compound is through the condensation reaction with chiral amines or amino alcohols to form chiral Schiff bases. thieme-connect.comresearchgate.net These Schiff base ligands, featuring the quinoline moiety, are instrumental in creating chiral environments around a metal center, facilitating high levels of stereocontrol.

One notable class of ligands synthesized from this compound are N,N,P-tridentate Schiff bases. In one synthetic route, chiral amino alcohols are converted over five steps into N-H free amino phosphines. thieme-connect.com The simple condensation of these amino phosphines with this compound then yields the target N,N,P-tridentate chiral Schiff bases. thieme-connect.com These ligands have proven effective as catalysts in reactions such as the 1,4-addition of dialkylzinc reagents to α,β-unsaturated ketones. thieme-connect.com

Another approach involves the synthesis of chiral keto-imine N,N-bidentate Schiff bases. thieme-connect.com This can be achieved by first reacting this compound with a Grignard reagent to produce a secondary alcohol, which is then oxidized to a ketone. usc.edu The subsequent condensation of this ketone with a chiral amino alcohol, often in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), affords the desired chiral ligands. thieme-connect.comusc.edu These N,N-bidentate Schiff base ligands have been applied in the allylic oxidation of olefins. thieme-connect.com

Furthermore, aldimine-type chiral Schiff base ligands have been prepared through the direct condensation of this compound with chiral diamines, such as 1,1'-binaphthyldiamine, typically under reflux in benzene. thieme-connect.com These binaphthyldiimine ligands are versatile and have been widely used in various 1,3-dipolar cycloaddition and Diels-Alder reactions. thieme-connect.com

The utility of these ligands is demonstrated in various asymmetric reactions. For example, chiral Schiff bases derived from L-(+)-aspartic acid and used in conjunction with copper(II) ions have catalyzed the asymmetric Henry reaction between nitromethane (B149229) and various aldehydes, achieving high yields and enantioselectivities. researchgate.net

Table 1: Examples of Chiral Ligands Derived from this compound and Their Applications

Ligand TypeSynthetic PrecursorsApplicationReference
N,N,P-tridentate Schiff baseThis compound, Chiral amino phosphine1,4-addition of R₂Zn to α,β-unsaturated ketones thieme-connect.com
N,N-bidentate keto-imine Schiff baseThis compound, Grignard reagent, Chiral amino alcoholAllylic oxidation of olefins thieme-connect.com
Aldimine Schiff baseThis compound, Chiral 1,1'-binaphthyldiamine1,3-dipolar cycloadditions, Diels-Alder reactions thieme-connect.com

Organocatalytic Approaches Utilizing this compound

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a powerful and often more sustainable alternative to traditional metal-based catalysis. This compound serves as a key substrate or precursor in several important organocatalytic transformations.

The Stetter reaction is a classic carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a cyanide anion or an N-heterocyclic carbene (NHC). wikipedia.orgorganic-chemistry.org This reaction is an example of umpolung, where the inherent electrophilic character of the aldehyde's carbonyl carbon is reversed to become nucleophilic. wikipedia.org

The mechanism begins with the addition of the NHC catalyst to the aldehyde, forming a Breslow intermediate. irapa.org This intermediate, an acyl anion equivalent, then adds to the Michael acceptor in a conjugate fashion. nih.gov Subsequent proton transfer and elimination of the catalyst yield the 1,4-dicarbonyl product and regenerate the catalyst. irapa.org

Aryl and heteroaromatic aldehydes are common substrates in the Stetter reaction. irapa.orgnih.gov As a 2-heteroaromatic aldehyde, this compound is a suitable substrate for this transformation, leading to the formation of valuable 1,4-dicarbonyl compounds and their derivatives. irapa.org The intramolecular version of the Stetter reaction has seen significant development, with chiral NHC catalysts enabling highly enantioselective cyclizations of aldehydes tethered to various Michael acceptors. nih.govnih.gov While the intermolecular Stetter reaction can be challenged by lower enantioselectivity, it remains a vital tool for constructing complex molecules. irapa.orgnih.gov

Hybrid catalytic systems that combine an aldehyde with a Brønsted acid have emerged as effective tools for various chemical transformations, particularly the racemization of α-amino amides. clockss.org This strategy is inspired by the action of the enzyme cofactor pyridoxal-5'-phosphate (PLP). clockss.org The aldehyde catalyst functions by reversibly forming a Schiff base with the unprotected amine of the substrate, which significantly increases the acidity of the α-C-H bond. clockss.org This facilitates deprotonation and subsequent reprotonation, leading to racemization.

Research has shown that the combination of 8-quinolinecarboxaldehyde (B1295770) and benzoic acid is a highly effective hybrid catalyst system for the racemization of N-unprotected α-amino amides. clockss.org This system's utility has been demonstrated in chemoenzymatic dynamic kinetic resolutions, providing efficient access to enantiomerically pure N-acetyl-α-amino amides. clockss.org

In comparative studies evaluating the catalytic performance of different aldehydes, 2-pyridinecarboxaldehyde, a structural analog of this compound, was also found to be an effective catalyst for the racemization reaction, although it exhibited a lower turnover number than its 8-quinoline counterpart under the tested conditions. clockss.org The choice of the Brønsted acid co-catalyst is also crucial; while various acids like trichloroacetic acid and p-toluenesulfonic acid can be used, benzoic acid was identified as optimal in combination with 8-quinolinecarboxaldehyde. clockss.org This suggests that a finely tuned partnership between the aldehyde and the Brønsted acid is necessary for maximal catalytic efficiency. A Brønsted acid-promoted benzylic C-H functionalization of 2-alkylazaarenes has also been developed that can afford azaarene-2-carbaldehydes. lookchem.com

Table 2: Aldehyde and Brønsted Acid Performance in the Racemization of L-phenylglycine amide (1a)

Aldehyde CatalystAcid Co-catalystTurnover Number (TON)Reference
8-QuinolinecarboxaldehydeZinc Acetate DihydrateLow clockss.org
8-QuinolinecarboxaldehydeBenzoic AcidIncreased vs. Zn(OAc)₂ clockss.org
8-QuinolinecarboxaldehydeTrichloroacetic AcidLower than Benzoic Acid clockss.org
8-QuinolinecarboxaldehydeAcetic AcidLower than Benzoic Acid clockss.org
8-Quinolinecarboxaldehydep-Toluenesulfonic AcidLower than Benzoic Acid clockss.org
2-PyridinecarboxaldehydeBenzoic AcidLower than 8-Quinolinecarboxaldehyde clockss.org
Salicylaldehyde (B1680747)Benzoic AcidInsufficient Reactivity clockss.org
8-QuinolinecarboxaldehydeBenzoic AcidOptimal (Quantitative Racemization) clockss.org

This table is based on data for the racemization of L-phenylglycine amide (1a) as reported in studies on 8-quinolinecarboxaldehyde and related aldehydes.

The synthesis of 2-quinolones, a critical structural motif in pharmaceuticals and agrochemicals, has traditionally been dependent on methods using costly noble metal complexes. usc.edunih.gov A recent advancement provides a robust, metal-free synthetic platform that employs an innovative organoiodine-catalyzed electrophilic arene C(sp²)-H amination strategy. nih.govchemrxiv.org This method offers an efficient, mild, and environmentally friendly route to a wide array of new and modifiable 2-quinolones. usc.edu

This organocatalytic approach leverages the catalytic generation of a key nitrenium ion intermediate, a highly reactive electrophilic nitrogen species. chemrxiv.org This is achieved using a readily available organoiodine catalyst in combination with an external oxidant like m-CPBA. chemrxiv.org The process begins with a precursor such as an N-hydroxyacrylamide derivative. chemrxiv.org The organoiodine catalyst facilitates an intramolecular electrophilic amination of an aromatic C(sp²)-H bond, leading to the formation of the crucial C(sp²)-N bond and cyclization to the N-activated 2-quinolone core. chemrxiv.org

This strategy has been successfully applied to produce a diverse library of N-activated 2-quinolones with good to fair yields. thieme-connect.com An interesting facet of this methodology is the ability of the resulting N-aryloxy 2-quinolones to undergo a facile thieme-connect.comthieme-connect.com-sigmatropic rearrangement upon heating. chemrxiv.orgthieme-connect.com This rearrangement leads to the synthesis of novel 8-aryl-substituted 2-quinolones, opening up new chemical space for potential medicinal applications. nih.govchemrxiv.org The modifiability of the 2-quinolone core produced by this method allows for the facile incorporation of various functional groups, paving the way for derivatives with tailored properties. chemrxiv.org

Coordination Chemistry of 2 Quinolinecarboxaldehyde

Synthesis and Characterization of Metal Complexes with 2-Quinolinecarboxaldehyde-Derived Ligands

The synthesis of metal complexes with this compound-derived ligands generally involves the reaction of a suitable metal salt with the pre-synthesized ligand in an appropriate solvent. Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques to determine their structure, geometry, and physicochemical properties.

The reaction of copper(II) salts, such as copper(II) nitrate (B79036) or copper(II) chloride, with Schiff base ligands derived from this compound and various amines yields a range of copper(II) complexes. For instance, a ligand synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622) and ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol (H3L) forms a [Cu(H2L)(H2O)(NO3)] complex. nih.gov Spectroscopic and analytical data suggest that the ligand acts as a tridentate donor, coordinating through one oxygen and two nitrogen atoms in a 1:1 metal-to-ligand ratio. nih.gov The proposed geometry for this Cu(II) complex is a distorted square pyramidal structure. nih.gov

Another study reports the synthesis of three copper(II) complexes, [Cu(L1)(NO3)2], [Cu(L2)Cl2], and [Cu(L2)SO4]2·H2O, using Schiff base ligands derived from quinoline-8-carbaldehyde. nih.gov While not strictly this compound, the coordination behavior provides relevant insights. In [Cu(L1)(NO3)2], the copper atom is four-coordinate, bonded to two nitrogen donors from the ligand and two terminal nitrate ions. nih.gov Similarly, in [Cu(L2)Cl2], the copper center is coordinated to two nitrogen atoms of the ligand and two terminal chloride ions. nih.gov

The synthesis of two mononuclear pentacoordinated copper(II) complexes, [Cu(L)(Cl)(H2O)] and [Cu(L)(Br)(H2O)], has also been reported, where L is a tridentate NNO donor Schiff base ligand. nih.gov These complexes are typically prepared by refluxing a methanolic solution of the ligand with the corresponding copper(II) halide salt in an equimolar ratio. nih.gov

Complex Ligand (Derived from) Proposed Geometry Coordination Key Characterization Data
[Cu(H2L)(H2O)(NO3)]2-chloroquinoline-3-carbaldehydeDistorted Square PyramidalTridentate (ONN donors)Formation constant (KCu(II)) = 2.9 × 10^6 nih.gov
[Cu(L1)(NO3)2]Quinoline-8-carbaldehydeFour-coordinateBidentate (NN donors)Crystal structure determined nih.gov
[Cu(L2)Cl2]Quinoline-8-carbaldehydeFour-coordinateBidentate (NN donors)Crystal structure determined nih.gov
[Cu(L)(Cl)(H2O)]Tridentate NNO Schiff basePentacoordinatedTridentate (NNO donors)Non-electrolytes in DMF nih.gov

Nickel(II) complexes with this compound-derived ligands have been synthesized and characterized, often exhibiting square planar or octahedral geometries. For example, a complex with the formula [Ni(H2L)(NO3)]·2H2O was synthesized using a ligand derived from 2-chloroquinoline-3-carbaldehyde. nih.gov In this complex, the ligand behaves as a tridentate donor with ONN coordination, and a square planar geometry has been proposed. nih.gov The formation constant for this Ni(II) complex was determined to be 3.8 × 10^5. nih.gov

The synthesis typically involves refluxing a methanolic solution of the ligand and a nickel(II) salt, such as Ni(NO3)2·6H2O, often with the addition of a base like triethylamine. nih.gov Characterization is performed using techniques like FT-IR, UV-Vis spectroscopy, and elemental analysis. In some cases, the reaction of nickel(II) salts with thiourea (B124793) ligands in the presence of 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) can lead to the formation of binuclear paramagnetic complexes where the thiourea derivatives act as tridentate NNS donors. core.ac.uk

Complex Ligand (Derived from) Proposed Geometry Coordination Key Characterization Data
[Ni(H2L)(NO3)]·2H2O2-chloroquinoline-3-carbaldehydeSquare PlanarTridentate (ONN donors)Formation constant (KNi(II)) = 3.8 × 10^5 nih.gov

Zinc(II) complexes of ligands derived from quinoline (B57606) aldehydes are of interest due to their potential biological activities. The synthesis of a [Zn(H2L)Cl] complex from a 2-chloroquinoline-3-carbaldehyde derived ligand has been reported. nih.gov This complex exhibits a distorted tetrahedral geometry, with the ligand acting as a tridentate ONN donor in a 1:1 metal-to-ligand ratio. nih.gov The formation constant for this complex was found to be 2.3 × 10^6. nih.gov

In another study, a zinc(II) complex with the formula [Zn(HL)2] was synthesized from the ligand 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde. nih.gov The synthesis involved refluxing a methanolic solution of the ligand and ZnCl2 in a 2:1 ligand-to-metal ratio. nih.gov Spectroscopic data revealed that the deprotonated ligand acts as a bidentate donor, coordinating to the Zn(II) ion through the amine nitrogen and the deprotonated hydroxyl oxygen. nih.gov

Complex Ligand (Derived from) Proposed Geometry Coordination Key Characterization Data
[Zn(H2L)Cl]2-chloroquinoline-3-carbaldehydeDistorted TetrahedralTridentate (ONN donors)Formation constant (KZn(II)) = 2.3 × 10^6 nih.gov
[Zn(HL)2]2-((2-hydroxyethyl)amino)quinoline-3-carbaldehydeNot specifiedBidentate (N, O donors)1:2 metal-to-ligand stoichiometry nih.gov

The coordination chemistry of cadmium(II) with quinoline-derived ligands has also been explored. The synthesis of cadmium(II) complexes with Schiff base ligands often results in tetrahedral or polymeric structures. For instance, the reaction of cadmium(II) halides with (E)-N1,N1-dimethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine (LTH) yielded dimeric complexes with the formula [LTHCd(μ-X)X]2 (where X = Cl, Br). nih.gov

A series of cadmium(II) complexes with the general formula [(C6H5CH2OC6H4CONHN=CHR)2Cd] were obtained from ligands derived from various aromatic aldehydes and 4-benzyloxybenzoylhydrazine. semanticscholar.org These complexes were characterized by elemental analysis, conductivity measurements, and spectroscopic methods, which suggested a tetrahedral geometry for the Cd(II) ion with the ligands coordinating in a uninegative bidentate fashion. semanticscholar.org The synthesis of these complexes is typically carried out by reacting the pre-synthesized ligands with a cadmium(II) salt, such as cadmium(II) acetate. semanticscholar.org

Complex Ligand (Derived from) Proposed Geometry Coordination Key Characterization Data
[LTHCd(μ-Cl)Cl]nThiophene-2-carbaldehydePolymeric/DimericBidentate (N, S donors)Molar ratio of 1:1 (metal:ligand) nih.gov
[LTHCd(μ-Br)Br]2Thiophene-2-carbaldehydeDimericBidentate (N, S donors)Molar ratio of 1:1 (metal:ligand) nih.gov
[(R-CONHN=CHR)2Cd]Various Aromatic AldehydesTetrahedralBidentate (N, O donors)Non-electrolytic in nature semanticscholar.org

Palladium(II) complexes with Schiff base ligands derived from this compound and related aldehydes often exhibit a square planar geometry. The synthesis of Pd(II) complexes with the general formula [Pd(TSC)Cl], where TSC represents a thiosemicarbazone derived from 2-acetylpyridine (B122185) N-oxide, has been reported. mdpi.comsemanticscholar.org These complexes are formed by reacting K2[PdCl4] with the respective ligand in an ethanol/water mixture under reflux. mdpi.com The thiosemicarbazone ligand acts as a tridentate ONS pincer-type donor. mdpi.comsemanticscholar.org

Another study describes the synthesis of palladium(II) complexes with Schiff base ligands derived from 2-pyridincarboxyaldehyde. nih.gov These complexes were characterized by elemental analysis, FT-IR, and NMR spectroscopy. The interaction of these complexes with DNA was also investigated, suggesting covalent binding of the palladium(II) ion to the nitrogen atoms of nucleobases. nih.gov

Complex Ligand (Derived from) Proposed Geometry Coordination Key Characterization Data
[Pd(TSC)Cl]2-acetylpyridine N-oxideSquare PlanarTridentate (ONS donors)Molar conductance values indicate non-electrolytes mdpi.comsemanticscholar.org
[Pd(L)Cl2]2-pyridincarboxyaldehydeSquare PlanarBidentate (N, N donors)Characterized by FT-IR, 1H NMR nih.gov

Similar to palladium(II), platinum(II) complexes with these types of ligands typically adopt a square planar geometry. The synthesis of platinum(II) complexes of the general formula [Pt(TSC)Cl] has been achieved through the reaction of K2[PtCl4] with thiosemicarbazone ligands derived from 2-acetylpyridine N-oxide. mdpi.comsemanticscholar.org These complexes were characterized by various spectroscopic techniques, including 195Pt NMR. mdpi.com The ligands in these complexes are monodeprotonated and coordinate in a tridentate ONS pincer-type fashion. mdpi.com

Platinum(II) complexes with Schiff base derivatives of 2-pyridincarboxyaldehyde have also been synthesized and characterized. nih.gov The synthesis involves the reaction of a platinum(II) precursor, such as K2PtCl4, with the Schiff base ligand. These complexes have been studied for their potential biological activity, with investigations into their interaction with DNA showing covalent binding. nih.gov

Complex Ligand (Derived from) Proposed Geometry Coordination Key Characterization Data
[Pt(TSC)Cl]2-acetylpyridine N-oxideSquare PlanarTridentate (ONS donors)Characterized by 195Pt NMR mdpi.comsemanticscholar.org
[Pt(L)Cl2]2-pyridincarboxyaldehydeSquare PlanarBidentate (N, N donors)Characterized by FT-IR, 1H and 195Pt NMR nih.gov

Gallium(III) Complexes

Gallium(III) complexes incorporating ligands derived from this compound have been synthesized and characterized, with a notable focus on their potential biological applications. A series of six Gallium(III) complexes with this compound thiosemicarbazone analogues were synthesized and characterized. nih.govresearchgate.net These complexes demonstrated significant anticancer activity, in some cases exceeding that of the metal-free ligands. nih.govresearchgate.net The lipophilicity of the ligands was found to be closely associated with the antitumor activity of the corresponding Gallium(III) complexes. nih.gov

Detailed mechanistic studies on the most active of these complexes, Ga6, revealed that it induces apoptosis in A549 cell lines. nih.gov This process is mediated through the activation of caspase-3 and caspase-9, an increase in intracellular reactive oxygen species (ROS), and disruption of the mitochondrial membrane potential. nih.gov

Compound IDLigand TypeKey Research Finding
Ga1-Ga6This compound thiosemicarbazone analoguesPotent and selective anticancer activity, with activity linked to ligand lipophilicity. nih.govresearchgate.net
Ga6This compound thiosemicarbazone analogueInduces apoptosis in A549 cells via ROS production and mitochondrial pathway. nih.gov

Tin(IV) and Diphenyl-tin(IV) Complexes

The coordination chemistry of this compound with tin(IV) and organotin(IV) moieties has been explored, leading to the formation of complexes with distinct structural features. New tin(IV) complexes with the empirical formula Sn(NNS)I₃, where NNS represents the anionic forms of this compound Schiff bases of S-methyl- and S-benzyldithiocarbazate, have been prepared. uq.edu.auresearchgate.net In these complexes, the Schiff base, which exists as the thione tautomer in the solid state, converts to the thiol tautomer in solution in the presence of tin(IV) iodide and coordinates to the tin atom in its deprotonated thiolate form. uq.edu.auresearchgate.net

Similarly, diphenyl-tin(IV) complexes with the empirical formula Sn(NNS)Ph₂Cl have been synthesized and characterized. researchgate.net The molecular structure of the diphenyltin(IV) complex with the this compound Schiff base of S-methyldithiocarbazate, Sn(qaldsme)Ph₂Cl, has been determined by X-ray diffraction. researchgate.net

Complex TypeLigandKey Structural Feature
Tin(IV)This compound Schiff bases of S-methyl- and S-benzyldithiocarbazateLigand coordinates as a uninegatively charged tridentate chelating agent. uq.edu.auresearchgate.net
Diphenyl-tin(IV)This compound Schiff base of S-methyldithiocarbazateTin atom adopts a distorted octahedral geometry with the two phenyl groups in axial positions. researchgate.net

Other Transition Metal Complexes (e.g., Manganese(II), Iron(III), Cobalt(II), Cobalt(III), Rhodium(I))

Ligands derived from this compound form stable complexes with a variety of other transition metals, exhibiting a range of coordination geometries and properties.

Manganese(II) Complexes: The coordination of quinoline-based tripodal ligands with manganese(II) has been shown to result in complexes with distorted octahedral geometries. nih.gov Interestingly, minor modifications to the ligand structure, such as the presence of a methyl group, can lead to significant differences in the final complex structure, resulting in either dimeric or monomeric species. nih.gov

Iron(III) Complexes: Iron(III) complexes with Schiff base ligands have been synthesized and characterized. isca.me Spectroscopic and magnetic moment data for some of these complexes suggest an octahedral geometry around the iron center. isca.me

Cobalt(II) and Cobalt(III) Complexes: Both Cobalt(II) and Cobalt(III) form complexes with ligands derived from this compound. Three new Co(II) complexes with the ligand N,N,N',N'-tetrakis(2-quinolylmethyl)-1,3-diaminopropan-2-ol have been synthesized, where the cobalt centers are linked by both endogenous and exogenous bridges. nih.gov Cobalt(III) complexes containing N, O chelating Schiff base ligands have also been reported, often exhibiting octahedral geometries. mdpi.com

Rhodium(I) Complexes: Rhodium(I) carbonyl complexes of quinoline carboxaldehyde ligands have been synthesized. core.ac.uk For instance, the reaction of [Rh(CO)₂Cl]₂ with quinoline-3-carboxaldehyde results in a dimeric complex with a square planar geometry around each rhodium center. core.ac.uk

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms in metal complexes of this compound derivatives is crucial for understanding their chemical and physical properties. Various analytical techniques are employed for this purpose, with X-ray diffraction being the most definitive.

X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in unequivocally determining the molecular structures of numerous metal complexes involving this compound-based ligands.

For instance, the X-ray crystal structure of the triiodotin(IV) complex with the this compound Schiff base of S-benzyldithiocarbazate, [Sn(qaldsbz)I₃], revealed a distorted octahedral structure. uq.edu.au In this complex, the three iodo ligands are coordinated meridionally to the tin atom. uq.edu.au The distortion from an ideal octahedral geometry is attributed to the constrained bite angle of the tridentate Schiff base ligand. uq.edu.au

The molecular structure of the diphenyltin(IV) complex, Sn(qaldsme)Ph₂Cl, was also determined by X-ray diffraction, which showed that the complex crystallizes in two different conformational isomeric forms. researchgate.net In both forms, the tin atom has a distorted octahedral geometry. researchgate.net

Furthermore, the structure of a Rhodium(I) complex with quinoline-3-carboxaldehyde, determined by single-crystal X-ray analysis, confirmed a square planar geometry around the rhodium center, with the ligand coordinating through the nitrogen atom of the quinoline ring. core.ac.uk

ComplexMetal CenterCoordination GeometryKey Finding from X-ray Diffraction
[Sn(qaldsbz)I₃]Tin(IV)Distorted OctahedralTridentate Schiff base coordination and meridional arrangement of iodo ligands. uq.edu.au
Sn(qaldsme)Ph₂ClDiphenyl-tin(IV)Distorted OctahedralExistence of two conformational isomers in the solid state. researchgate.net
Rh(I) complexRhodium(I)Square PlanarDimeric structure with intermolecular Rh-Rh interaction. core.ac.uk

Coordination Geometry and Ligand Denticity

The coordination geometry of the metal center in these complexes is dictated by the nature of the metal ion, the ligand, and the reaction conditions. Ligands derived from this compound, particularly Schiff bases, often act as tridentate chelating agents.

In the case of tin(IV) and diphenyl-tin(IV) complexes with this compound Schiff bases of dithiocarbazates, the ligand coordinates to the metal center as a uninegatively charged tridentate ligand through the quinoline nitrogen, the azomethine nitrogen, and the thiolate sulfur atom. uq.edu.auresearchgate.net This tridentate coordination leads to the formation of stable five- and six-membered chelate rings. The resulting geometry around the tin atom is typically a distorted octahedron. uq.edu.auresearchgate.net

For copper(II) complexes with this compound thiosemicarbazones, the ligands also behave as terdentate, leading to square planar derivatives. nih.gov In contrast, nickel(II) ions form octahedral complexes with two of these terdentate ligands per metal ion. nih.gov

Influence of Ligand Conformation on Metal Coordination

Upon coordination to diphenyltin(IV), the ligand deprotonates and undergoes a conformational change to an E,E,Z configuration in the complex. researchgate.net This change in conformation is necessary to accommodate the tridentate coordination to the tin center, highlighting the flexibility of the ligand backbone and its influence on the final coordination geometry.

Reactivity and Applications of Metal Complexes

Metal complexes derived from this compound, often through the formation of Schiff base ligands, exhibit a rich variety of applications stemming from the synergistic interplay between the metal center and the quinoline moiety. The electronic properties, steric environment, and coordination geometry of these complexes can be finely tuned, leading to their use in catalysis, chemosensing, and as agents for targeting biological macromolecules.

Catalytic Activity of this compound Metal Complexes

The use of Schiff base metal complexes as catalysts is a well-established field, leveraging the ability of the metal center to activate substrates and the ligand framework to modulate reactivity and selectivity mdpi.comdoaj.org. While the catalytic potential of this class of compounds is broad, specific applications for this compound derivatives in certain modern synthetic reactions are still emerging.

The cyclopropanation of olefins is a fundamental transformation in organic synthesis, providing access to three-membered carbocyclic rings. This reaction is often catalyzed by transition metal complexes that facilitate the transfer of a carbene moiety to a double bond nih.gov. While various Schiff base metal complexes have been investigated for their catalytic activity in this area researchgate.net, detailed research findings specifically documenting the use of this compound-derived metal complexes for olefin cyclopropanation are not extensively reported in the current scientific literature. The general catalytic activity of related Schiff base complexes, however, suggests potential applicability in this domain researchgate.net.

The Ketone-Amine-Alkyne (KA2) coupling is a powerful multicomponent reaction for the synthesis of quaternary propargylamines, which are valuable structural motifs in medicinal chemistry researchgate.net. This transformation is typically catalyzed by transition metals such as gold or copper, which activate the terminal alkyne for nucleophilic attack researchgate.net. The analogous A3 coupling, involving an aldehyde instead of a ketone, is also a prominent reaction catalyzed by various metal complexes nih.gov. Despite the extensive research into these coupling reactions researchgate.net, specific studies detailing the application of metal complexes of this compound as catalysts for the KA2 reaction are not prominently featured in available research.

Role in Sensing and Chemodetection

Derivatives of this compound, particularly Schiff bases, have been extensively developed as chemosensors for the detection of various analytes. The quinoline group often serves as a fluorophore, while the imine and other coordinated functional groups act as a recognition site. Binding of an analyte to the recognition site can trigger a change in the electronic properties of the molecule, leading to a measurable optical response, such as a change in color or fluorescence intensity mdpi.com.

Schiff bases derived from this compound and its analogues are excellent candidates for designing selective and sensitive fluorescent chemosensors for various metal ions. The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF/CHEQ).

Mercury (Hg²⁺): A Schiff base probe synthesized from 8-aminoquinoline (B160924) and thiophene-2-carboxaldehyde functions as a "turn-off" sensor for mercury ions. The coordination of Hg²⁺ with the sulfur and nitrogen atoms of the ligand leads to chelation-enhanced fluorescence quenching, providing a selective detection method with a low detection limit of 23.4 nM nih.gov.

Gallium (Ga³⁺): A Schiff base synthesized from 1-(quinolin-8-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and salicylaldehyde (B1680747) acts as a highly selective "off-on" fluorescent sensor for Ga³⁺. The binding of Ga³⁺ induces a significant fluorescence enhancement. The resulting complex can then be used for the sequential "on-off" detection of Pd²⁺, with a detection limit for Ga³⁺ as low as 1.4 x 10⁻⁸ M scispace.com.

Copper (Cu²⁺): Copper is a well-known fluorescence quencher due to its paramagnetic nature. Consequently, many sensors for Cu²⁺ operate on a "turn-off" mechanism. Schiff bases derived from quinazolinone, for example, exhibit fluorescence quenching upon complexation with Cu²⁺ ions, a process attributed to a ligand-to-metal charge transfer (LMCT) complex formation chi-edu.net. Another approach involves the transmetalation of a fluorescent Zinc(II) Schiff base complex; the introduction of Cu²⁺ displaces the Zn²⁺, forming the non-fluorescent copper complex and thus quenching the emission mdpi.com.

Cobalt (Co²⁺): Turn-on fluorescence sensors for Co²⁺ have been developed using conjugated carbazole (B46965) Schiff bases. The addition of Co²⁺ to these sensors causes a sharp enhancement of fluorescence emission, enabling highly sensitive detection researchgate.net.

Target IonSensor Type (Derivative of)Sensing MechanismDetection Limit (LOD)Reference
Hg²⁺Quinoline-thiophene Schiff baseTurn-off (Fluorescence Quenching)23.4 nM nih.gov
Ga³⁺Quinoline-pyrazole-thiophene Schiff baseTurn-on (Fluorescence Enhancement)14 nM scispace.com
Cu²⁺Quinazolinone Schiff baseTurn-off (Fluorescence Quenching)0.04 µM chi-edu.net
Cu²⁺Zinc(II) Schiff Base ComplexTurn-off (Transmetalation)0.20 µM mdpi.com
Co²⁺Conjugated carbazole Schiff baseTurn-on (Fluorescence Enhancement)< 10⁻¹⁴ M researchgate.net

Interaction with Biomolecules and DNA Targeting

The ability of metal complexes to interact with DNA and other biomolecules is the basis for their application in medicinal inorganic chemistry nih.govlew.ro. Complexes derived from this compound have been shown to bind to DNA through various modes and exhibit significant biological activity, including potential anticancer properties.

The interaction of these complexes with DNA can occur through non-covalent modes such as intercalation (where the planar quinoline ring inserts between the base pairs of the DNA double helix), groove binding, or electrostatic interactions nih.gov. In some cases, the complexes can also induce cleavage of the DNA backbone, often through oxidative pathways rsc.org.

A key area of research involves thiosemicarbazone derivatives of this compound. Copper(II) and Nickel(II) complexes of these ligands have been synthesized and characterized as potent inhibitors of topoisomerase IIa, an essential enzyme involved in managing DNA topology during replication and transcription nih.gov. The inhibition of this enzyme leads to DNA damage and ultimately cell death, which is a valuable mechanism for anticancer agents. Studies have shown that the copper(II) derivatives are systematically more active than both the free ligands and the corresponding nickel complexes nih.gov.

Furthermore, copper(II) complexes of Schiff bases derived from the closely related 2-oxo-quinoline-3-carbaldehyde have been shown to interact with calf-thymus DNA (CT-DNA) primarily through intercalation bohrium.comnih.gov. These complexes also exhibited significant cytotoxic activity against cancer cell lines bohrium.comnih.gov. The nuclease activity of such copper complexes, or their ability to cleave DNA, can be enhanced in the presence of an oxidizing agent like hydrogen peroxide, demonstrating their potential as chemical nucleases arabjchem.org.

Complex/Ligand TypeMetal IonBiological Target/InteractionMechanism of ActionReference
This compound thiosemicarbazoneCu(II), Ni(II)Topoisomerase IIaEnzyme Inhibition nih.gov
2-Oxo-quinoline-3-carbaldehyde Schiff baseCu(II)Calf-Thymus DNA (CT-DNA)Intercalation bohrium.comnih.gov
Schiff base complexesCu(II)Plasmid DNAOxidative Cleavage (Chemical Nuclease) rsc.orgarabjchem.org
Schiff base copper complexesCu(II)Human Prostate Cancer CellsProteasome Inhibition, Proapoptotic Activity nih.gov

Biological and Medicinal Applications of 2 Quinolinecarboxaldehyde and Its Derivatives

Antimicrobial Properties

Derivatives of 2-Quinolinecarboxaldehyde, particularly Schiff bases, have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. Schiff bases synthesized from 2-chloro-3-quinolinecarboxaldehyde have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. umsha.ac.irresearchgate.net

In one study, Schiff bases derived from the condensation of 2-chloro-3-quinolinecarboxaldehyde with aniline (B41778) derivatives were evaluated for their antibacterial activity. The results, determined by disc diffusion and broth microdilution methods, indicated moderate antibacterial effects. umsha.ac.irresearchgate.net The zones of inhibition (IZDs) ranged from 7.5 to 19.8 mm, with Minimum Inhibitory Concentrations (MICs) between 256 and 2048 µg/mL and Minimum Bactericidal Concentrations (MBCs) from 512 to ≥2048 µg/mL. umsha.ac.irresearchgate.net

Furthermore, metal complexes of Schiff bases derived from this compound have often exhibited enhanced antimicrobial activity compared to the free ligands. For instance, Ni(II) and Cd(II) complexes of a Schiff base derived from this compound and 3-aminophenol (B1664112) showed higher antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria than the Schiff base alone. ekb.eg The Cd(II) complex, in particular, demonstrated the highest activity. ekb.eg Similarly, Schiff bases prepared from 2-chloro quinoline-3-carbaldehyde derivatives and a substituted 5-benzimidazolecarboxylic hydrazide were found to inhibit E. coli strains with MICs in the range of 25 to 50 μg/mL. researchgate.net

Table 1: Antimicrobial Activity of this compound Derivatives

Derivative TypeMicroorganismActivity MeasureResultReference
2-Chloro-3-quinolinecarboxaldehyde Schiff basesGram-positive and Gram-negative bacteriaZone of Inhibition (IZD)7.5-19.8 mm umsha.ac.irresearchgate.net
2-Chloro-3-quinolinecarboxaldehyde Schiff basesGram-positive and Gram-negative bacteriaMinimum Inhibitory Concentration (MIC)256-2048 µg/mL umsha.ac.irresearchgate.net
2-Chloro-3-quinolinecarboxaldehyde Schiff basesGram-positive and Gram-negative bacteriaMinimum Bactericidal Concentration (MBC)512 to ≥2048 µg/mL umsha.ac.irresearchgate.net
2-Chloro quinoline-3-carbaldehyde Schiff base with 5-benzimidazolecarboxylic hydrazideEscherichia coliMinimum Inhibitory Concentration (MIC)25-50 µg/mL researchgate.net

Antioxidant Activity

The role of oxidative stress in the pathogenesis of various diseases has spurred the search for effective antioxidants. Derivatives of this compound have been investigated for their potential to scavenge free radicals and mitigate oxidative damage.

A study on new quinoline-2-carbaldehyde hydrazone derivatives, synthesized as bioisosteric analogues of melatonin, demonstrated their in vitro antioxidant activity. nih.gov These compounds were effective in reducing the oxidation of a redox-sensitive fluorescent probe, indicating their potential to counteract reactive oxygen species (ROS). nih.gov

Similarly, a series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives were designed and synthesized as novel antioxidants. researchgate.net Their antioxidant activities were evaluated using various assays, including DPPH, ABTS, superoxide (B77818) anion, and hydroxyl radical scavenging assays. researchgate.net The results showed that many of these compounds exhibited good antioxidant activities, with IC50 values lower than the standard of 10 mg/mL. researchgate.net In several instances, the radical scavenging activities of these derivatives were superior to the commercial antioxidant butylated hydroxytoluene (BHT). researchgate.net

The antioxidant potential of quinoline (B57606) derivatives is often attributed to their chemical structure, which can facilitate the donation of hydrogen atoms or electrons to neutralize free radicals. For instance, the presence of an NH group in the structure of some furo[2,3-f]quinoline derivatives contributes to their good antioxidant activity. iau.ir

Table 2: Antioxidant Activity of this compound Derivatives

Derivative TypeAssayActivityReference
Quinoline-2-carbaldehyde hydrazonesRedox-sensitive fluorescent probe oxidationEffective reduction of oxidation nih.gov
2-Oxo-quinoline-3-carbaldehyde Schiff-basesDPPH, ABTS, Superoxide anion, Hydroxyl radical scavengingGood antioxidant activities, in some cases better than BHT researchgate.net
Furo[2,3-f]quinoline derivativesDPPH radical scavengingGood antioxidant activity attributed to NH group iau.ir

Anticancer and Antiproliferative Activities

The development of novel anticancer agents is a critical area of medicinal chemistry, and this compound derivatives have shown significant promise in this regard.

Topoisomerase IIα is a crucial enzyme in DNA replication and a well-established target for anticancer drugs. mdpi.commdpi.com Several derivatives of this compound have been identified as potent inhibitors of this enzyme.

A series of quinoline-2-carboxaldehyde thiosemicarbazones and their copper(II) and nickel(II) complexes were synthesized and evaluated for their ability to inhibit topoisomerase IIα. nih.govresearchgate.net The copper(II) derivatives were found to be systematically more active than the free ligands and the nickel complexes, with all copper derivatives inhibiting topoisomerase IIα in vitro. nih.govresearchgate.net Computational modeling suggested that the positive charge of the dissociated form of the copper complexes may play a key role in their inhibitory action. nih.gov

Another study on pyrazolo[4,3-f]quinoline derivatives also highlighted their potential as topoisomerase IIα inhibitors. One compound, designated 2E, was highly active, inhibiting 88.3% of the enzyme's catalytic activity, which was comparable to the positive control, etoposide (B1684455) (89.6% inhibition). mdpi.com

Inducing apoptosis, or programmed cell death, in cancer cells is a key mechanism of many chemotherapeutic agents. Gallium(III) complexes with this compound thiosemicarbazone analogues have been shown to promote apoptosis in A549 human lung carcinoma cells. nih.govresearchgate.net The complex designated Ga6 was found to activate caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively. nih.govresearchgate.net

Furthermore, Ga6 was observed to induce the production of intracellular reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential. nih.govresearchgate.net The increase in ROS levels can lead to the collapse of the mitochondrial membrane potential, which is a critical event in the intrinsic pathway of apoptosis. researchgate.net

A significant challenge in cancer chemotherapy is the development of agents that are selectively toxic to cancer cells while sparing normal, healthy cells. Gallium(III) complexes of this compound thiosemicarbazone analogues have demonstrated a strong selectivity for tumor cells. nih.govresearchgate.net This selectivity is a crucial attribute for a promising anticancer drug candidate, as it can lead to a wider therapeutic window and reduced side effects. Similarly, certain 2-arylquinoline derivatives have displayed compelling selective anticancer properties against various cancer cell lines while showing low unspecific cytotoxicity towards normal human dermis fibroblasts. rsc.org

Table 3: Anticancer Activity of a 2-Arylquinoline Derivative (Compound 13)

Cell LineIC50 (µM)Selectivity Index (SI)Reference
HeLa (Cervical Cancer)8.336.21–113.08 rsc.org
PC3 (Prostate Cancer)>50- rsc.org
MCF-7 (Breast Cancer)>50- rsc.org
SKBR-3 (Breast Cancer)>50- rsc.org

Understanding the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective anticancer drugs. For the gallium(III) complexes of this compound thiosemicarbazones, it was found that the lipophilicity of the ligands is closely linked to their antitumor activity. nih.govresearchgate.net

In the case of 2-arylquinoline derivatives, substitutions at the C-6 position of the quinoline ring with different functional groups significantly influenced their cytotoxic activity against various cancer cell lines. rsc.org For instance, certain C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed important activities against PC3 (prostate cancer) and HeLa (cervical cancer) cell lines. rsc.org

The development of quinoline and quinolone carboxamides as anticancer agents has also been guided by SAR studies. nih.gov Modifications at key positions of the quinoline and quinolone frameworks have been shown to enhance their anticancer potency. nih.gov

DNA Damage Response and Hypomethylating Agents

Derivatives of quinoline have been identified as a novel class of non-nucleoside DNA hypomethylating agents, offering an alternative approach to cancer therapy compared to traditional nucleoside analogs like 5-azacytidine (B1684299) and decitabine. nih.govcornell.edu DNA methylation is a critical epigenetic mechanism that, when dysregulated in cancer, can lead to the silencing of tumor suppressor genes. nih.govtmc.edu Hypomethylating agents work by inhibiting DNA methyltransferases (DNMTs), which can reactivate the expression of these silenced genes. nih.govcornell.eduyoutube.com

Quinoline-based compounds, such as SGI-1027, have been shown to inhibit the activity of DNMT1, DNMT3A, and DNMT3B. nih.gov Prolonged treatment of cancer cells with these agents leads to the demethylation and subsequent re-expression of key tumor suppressor genes. nih.gov In addition to inhibiting DNMT activity, some quinoline derivatives can also induce the degradation of the DNMT1 protein through a proteasomal pathway. nih.govmdpi.com

Furthermore, certain quinoline-based analogs can elicit a DNA damage response in cancer cells. nih.govnih.gov For instance, compound 11, a quinoline derivative with a methylpiperazine addition, has been observed to provoke a DNA damage response through the activation of p53. tmc.edunih.govnih.gov This dual action of DNA hypomethylation and induction of DNA damage highlights the therapeutic potential of these compounds in oncology. nih.govnih.gov While effective, clinically relevant concentrations of some hypomethylating agents have been shown to be genotoxic, causing a rapid increase in biomarkers of DNA damage such as micronuclei and nucleoplasmic bridges. nih.gov

Enzyme Inhibition Studies

Carbonic Anhydrase-II (CA-II) Inhibition

Carbonic anhydrase-II (CA-II) is a zinc-containing metalloenzyme involved in various physiological processes, and its inhibition has therapeutic applications, particularly in reducing intraocular pressure associated with glaucoma. nih.govresearchgate.net A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net

These derivatives showed significant inhibition of hCA-II, with inhibition constants (Kᵢ) in the low nanomolar range. nih.govresearchgate.net Compound 5h, in particular, emerged as a highly potent inhibitor of hCA-II with a Kᵢ value of 33.0 nM. nih.govresearchgate.net The inhibitory potential of these compounds is attributed to the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. nih.gov The "tail approach" in drug design, where different substituents are added to a core scaffold, was utilized to optimize the inhibitory activity of these quinoline derivatives. nih.govresearchgate.net

Table 1: Inhibition of Human Carbonic Anhydrase-II (hCA-II) by 8-Substituted Quinoline-2-Carboxamide Derivatives

Compound Inhibition Constant (Kᵢ) against hCA-II (nM)
5a 88.4
5b 85.7
5h 33.0

Data sourced from Thacker et al., 2019. nih.govresearchgate.net

DNA Methyltransferase Inhibition

Quinoline-based compounds have been extensively studied as non-nucleoside inhibitors of DNA methyltransferases (DNMTs), which are key enzymes in epigenetic regulation. nih.govmdpi.comnih.govnih.gov The development of such inhibitors is a high priority for treating conditions linked to aberrant DNA methylation without the toxicities associated with cytidine-based agents. nih.govnih.gov

One of the prototype compounds, SGI-1027, and its analogs inhibit DNMTs by competing with the S-adenosylmethionine (SAM) cofactor. nih.govresearchgate.net However, more recent studies have revealed a more complex mechanism. Certain quinoline derivatives, particularly those with methylamine (B109427) (compound 9) or methylpiperazine (compound 11) additions, function as DNA intercalating agents. tmc.edunih.govnih.gov These compounds insert themselves into the minor groove of the DNA substrate when it is bound by the enzyme, causing a significant conformational change that moves the catalytic domain away from the DNA, thereby inhibiting methylation. nih.govnih.gov These derivatives have demonstrated low micromolar inhibitory potency against both human DNMT1 and bacterial adenine (B156593) methyltransferases. nih.govnih.gov

Table 2: Inhibitory Activity of Quinoline Derivatives against DNA Methyltransferases

Compound Target Enzyme IC₅₀ (µM)
SGI-1027 DNMT1 ~7.5
SGI-1027 DNMT3A ~12.5
SGI-1027 DNMT3B ~8.0
2a U937 Cells 0.7
2a HL60 Cells 0.2
4c U937 Cells 1.2
4c HL60 Cells 0.3

Data sourced from Datta et al., 2009 and Valente et al., 2019. nih.govmdpi.com

DNA/RNA Polymerase and Base Excision Repair Glycosylase Inhibition

The inhibitory action of quinoline-based compounds extends beyond DNMTs to other enzymes that act on DNA. nih.govnih.gov Studies have shown that some of these derivatives also exhibit inhibitory activity against various DNA and RNA polymerases as well as enzymes involved in the base excision repair (BER) pathway. nih.govnih.gov

The BER pathway is crucial for maintaining genomic integrity by removing small chemical modifications from DNA nucleobases, a process initiated by DNA glycosylases. nih.govnih.gov The ability of quinoline compounds to inhibit BER glycosylases suggests a broader mechanism of action that could contribute to their anticancer effects. nih.govnih.gov Furthermore, these compounds have been evaluated against viral polymerases, with some quinoline and quinazoline (B50416) derivatives showing remarkable potency in inhibiting the RNA synthesis driven by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). researchgate.netnih.gov This broad-spectrum inhibition of various DNA- and RNA-acting enzymes underscores the versatility of the quinoline scaffold in developing therapeutic agents. nih.govnih.gov

Development of Fluorescent Probes for Biological Imaging

Quinoline-based scaffolds are widely explored for the development of fluorescent molecular probes due to their favorable photophysical and pharmacological properties. crimsonpublishers.comcrimsonpublishers.com Fluorescence imaging is a powerful, non-invasive technique that allows for the visualization of biological processes at the molecular level with high sensitivity and specificity. crimsonpublishers.comcrimsonpublishers.com Quinoline derivatives have been engineered into probes for detecting specific ions, biomolecules, and changes in the cellular microenvironment, such as viscosity and pH. crimsonpublishers.comrsc.org These probes are indispensable tools in molecular biology and medicine for applications ranging from cellular staining to tracking biomolecules of interest. crimsonpublishers.comcrimsonpublishers.com

Targeting of Cellular Organelles by Fluorescent Plasmid DNA Nanoparticles

The delivery of genetic material, such as plasmid DNA, into specific cellular compartments is a cornerstone of gene therapy and molecular biology research. To achieve this, non-viral vectors like polymeric nanoparticles are often employed. A significant challenge is tracking the intracellular fate of these nanoparticles and their cargo.

Fluorescent probes based on the quinoline structure can be used to label and track these delivery systems. crimsonpublishers.comresearchgate.net By incorporating quinoline-based fluorophores into nanoparticles carrying plasmid DNA, researchers can monitor their journey through the cell. This includes observing cellular uptake, endosomal escape, and association with and entry into the nucleus. researchgate.net The high photostability of some of these probes allows for long-term imaging within the cellular environment. nih.gov This ability to visualize the delivery process provides critical information for optimizing the design of next-generation vectors for targeted delivery of plasmid DNA to specific organelles like the nucleus or mitochondria, thereby improving the efficiency of gene delivery and related therapeutic strategies. rsc.orgresearchgate.net

Analytical Applications and Derivatization Strategies

Derivatization in Chromatography and Electrophoresis

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for separation and detection. In the context of analyzing primary amines, which often lack a native chromophore or fluorophore, derivatization with reagents like 2-quinolinecarboxaldehyde derivatives is crucial for achieving high sensitivity in techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Pre-column derivatization involves the reaction of the analyte with a derivatizing agent before its introduction into the separation system. This is the most common approach for HPLC and CE analysis of amines using this compound derivatives. The resulting fluorescent products are then separated and detected. This method offers the advantage of removing excess derivatizing reagent before analysis, which can reduce background noise and improve detection limits.

3-(2-furoyl)quinoline-2-carboxaldehyde (FQ), also known as FQCA, is a highly effective fluorogenic reagent for the derivatization of primary amines. nih.gov FQ itself is not fluorescent but reacts with primary amines in the presence of a nucleophile, typically cyanide, to form intensely fluorescent isoindole derivatives. wikipedia.org This reaction allows for the ultrasensitive detection of derivatized amines using laser-induced fluorescence (LIF) detection.

The utility of FQ has been demonstrated in the analysis of amino acids and peptides. The reaction forms stable derivatives that can be separated by reversed-phase HPLC. The excitation wavelength of the FQ-amine derivative is around 480 nm, with an emission wavelength of approximately 600 nm. wikipedia.org This allows for sensitive detection with common laser sources like the argon-ion laser. nih.gov

Key Features of FQ Derivatization:

Feature Description
Reactivity Reacts with primary amines to form highly fluorescent isoindoles.
Detection Enables ultrasensitive detection via Laser-Induced Fluorescence (LIF).
Background FQ is non-fluorescent, minimizing background interference.

| Application | Widely used in Capillary Electrophoresis (CE) and Liquid Chromatography (LC). |

3-(4-carboxybenzoyl)-2-quinoline-carboxaldehyde (CBQCA) is another important fluorogenic reagent derived from this compound. It reacts specifically with primary amines to form highly fluorescent conjugates. abpbio.comwikipedia.org Similar to FQ, this reaction requires a nucleophile like cyanide or a thiol to proceed. wikipedia.org The resulting derivatives have an excitation maximum at approximately 450-465 nm and an emission maximum around 550 nm. abpbio.comwikipedia.org

CBQCA is particularly valued for its ability to provide extremely high sensitivity, with detection limits in the attomole (10⁻¹⁸ moles) range when coupled with capillary zone electrophoresis (CZE) and LIF detection. abpbio.com This high sensitivity and low background fluorescence make CBQCA a powerful tool for the analysis of proteins, peptides, and amino sugars. abpbio.com Studies have shown that while CBQCA is effective for many amino acids, the fluorescence yield for tryptophan derivatives can be low, making its quantification in complex biological samples like plasma challenging. nih.gov

Spectral Properties of CBQCA Derivatives:

Property Wavelength
Maximum Excitation ~450-465 nm abpbio.comwikipedia.org

| Maximum Emission | ~550 nm abpbio.comwikipedia.org |

On-capillary derivatization is a technique where the derivatization reaction occurs directly within the capillary used for the electrophoretic separation. This approach minimizes sample handling and potential for sample loss. A plug of the sample is injected into the capillary, followed by a plug of the derivatizing reagent. The reaction takes place within the capillary as the components migrate and mix under the influence of the electric field.

This technique has been successfully applied for the analysis of free amino acids in human plasma using FQ as the derivatizing reagent and LIF for detection. In one study, a mixture of 16 amino acids was derivatized on-capillary with FQ and separated in under 30 minutes. This method proved effective for diagnosing aminoacidopathies by analyzing plasma samples from patients with conditions such as phenylketonuria and tyrosinemia.

Post-column derivatization (PCD) is an analytical technique where the derivatization reaction occurs after the analytes have been separated by the chromatography column but before they reach the detector. nih.gov A reagent is continuously mixed with the column effluent in a reaction coil, where the chemical modification takes place. nih.gov This approach is advantageous when the analyte is unstable under pre-column derivatization conditions or when the derivatizing reagent interferes with the chromatographic separation.

Commonly used PCD reactions in HPLC for amine analysis involve reagents such as o-phthalaldehyde (B127526) (OPA), ninhydrin, or fluorescamine. nih.gov These reagents react with amines to produce compounds that can be detected by fluorescence or UV-Vis absorption. A significant challenge in PCD is the potential for band broadening due to the added volume of the reaction coil, which can decrease separation efficiency. nih.gov Modern techniques like reaction flow post-column derivatization (RF-PCD) aim to minimize this issue by more efficiently mixing the column effluent and the reagent. nih.gov

While PCD is a well-established technique for amine analysis, the use of this compound or its derivatives like FQ and CBQCA in a post-column derivatization setup is not widely reported in the reviewed literature. These reagents are predominantly utilized in pre-column and on-capillary derivatization strategies.

Pre-column Derivatization for HPLC and CE

Detection of Biogenic Amines

Biogenic amines are a group of nitrogenous compounds formed by the decarboxylation of amino acids. They are important indicators of food quality and spoilage and also play significant physiological roles. The sensitive and selective detection of biogenic amines is therefore of great interest.

Derivatives of this compound are well-suited for this purpose. For instance, FQ has been used in conjunction with micellar electrokinetic capillary chromatography and LIF detection for the determination of several biogenic amines, including putrescine, histamine, cadaverine, tyramine, tryptamine, 2-phenylethylamine, spermine, and spermidine. This method has achieved detection limits as low as 5 x 10⁻¹⁰ mol/L, which is comparable to or better than other analytical methods for biogenic amines. The successful application of this method to determine biogenic amines in tobacco leaf extracts highlights its practical utility.

The derivatization conditions, such as reagent concentration, reaction time, and temperature, as well as the separation parameters, including buffer concentration and the addition of organic modifiers, are optimized to achieve the best linearity and sensitivity for the target biogenic amines.

Material Science Applications of 2 Quinolinecarboxaldehyde

Use in the Development of New Materials and Chemicals

2-Quinolinecarboxaldehyde is a valuable intermediate in organic synthesis, facilitating the creation of complex molecules and new classes of materials. researchgate.net Its reactivity is leveraged to construct a variety of organic compounds through reactions such as condensations, cycloadditions, and metal-catalyzed couplings.

One significant area of application is in the synthesis of novel heterocyclic compounds. Through reactions with various amines and other nucleophiles, this compound is converted into Schiff bases, Mannich bases, and other derivatives. ijcce.ac.ir For instance, it is used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone through aldol-Michael reactions. researchgate.net These derivatives often exhibit interesting photophysical or biological properties and can serve as monomers for polymerization or as ligands in coordination chemistry.

The compound is also instrumental in the development of fluorescent probes and sensors. ijfans.org The quinoline (B57606) moiety itself is a well-known fluorophore, and by chemically modifying the aldehyde group, researchers can tune the fluorescence properties and introduce specific functionalities for detecting ions or molecules. ijcce.ac.ir For example, a sugar-quinoline fluorescent sensor for the detection of Hg2+ in water was prepared using this compound. researchgate.netijcce.ac.ir

Furthermore, this compound is employed in coordination chemistry to form metal complexes. researchgate.net The nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group (or its derivatives like imines) can chelate to metal ions, forming stable complexes with potential applications in catalysis and as functional materials. dergipark.org.tr A series of quinoline-2-carboxaldehyde thiosemicarbazones and their copper(II) and nickel(II) complexes have been synthesized and characterized, demonstrating the versatility of this compound in forming organometallic structures. dergipark.org.tr

Table 1: Examples of New Materials and Chemicals Derived from this compound
Derivative ClassSynthetic Reactant(s)Resulting Compound/MaterialPotential Application
ChalconeAcetophenone3-(2-quinolyl)-1-phenyl-2-propenoneOrganic Synthesis Intermediate
Imine LigandsVarious AminesImine-type ligandsCoordination Chemistry
Fluorescent SensorD-glucosamineSugar-quinoline chemosensorHg2+ Detection in Water
ThiosemicarbazonesThiosemicarbazide (B42300)Quinoline-2-carboxaldehyde thiosemicarbazonesMetal Complex Ligands
Metal ComplexesCopper(II), Nickel(II) saltsCu(II) and Ni(II) complexesCatalysis, Topoisomerase IIa inhibitors

Potential in OLED Material Research

The field of organic light-emitting diodes (OLEDs) relies on the development of materials that can efficiently transport charge and emit light. researchgate.net While this compound itself is not typically used as an active material in OLEDs, it is a critical precursor for synthesizing quinoline-based derivatives that show significant promise in this area. researchgate.net Quinoline derivatives are known for their electron-transporting properties and are often used to create fluorescent and phosphorescent emitters. researchgate.net

The primary route through which this compound contributes to OLED research is via the synthesis of Schiff bases and their subsequent metal complexes. Schiff bases derived from quinoxaline-2-carboxaldehyde, a related compound, have been noted as fluorescent materials in the design of OLEDs. ijfans.org The reaction of the aldehyde group with various aromatic amines yields imine derivatives which can act as ligands. These ligands can then be complexed with metal ions such as Zinc(II) or Aluminum(III) to form electroluminescent materials. researchgate.net

For example, zinc(II) complexes with Schiff base ligands derived from quinoline aldehydes have been synthesized and investigated for their photoluminescence properties, showing potential as organic electroluminescent materials. researchgate.net These complexes can emit light in different regions of the visible spectrum, from blue to reddish-orange, depending on their molecular structure. researchgate.net Research has demonstrated that quinoline-based materials can be used to fabricate OLEDs that exhibit bright blue emission with low turn-on voltages. researchgate.net A zinc complex of 2-methyl-8-quinolinol, a derivative of the quinoline family, was successfully used as a dopant to achieve green electroluminescence in OLED devices. ijcce.ac.ir

The versatility of this compound allows for the systematic modification of the resulting ligands, enabling the fine-tuning of the electronic and optical properties of the final metal complexes. This tunability is crucial for developing OLED emitters with high quantum efficiency, color purity, and operational stability. The research into these derivatives is ongoing, with the goal of creating next-generation materials for full-color displays and solid-state lighting.

Table 2: Performance of OLED Materials Derived from Quinoline Scaffolds
Derivative TypeRole in OLEDEmission ColorKey Performance Metrics
8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ)Electron Transporting & Emitting MaterialBlue (425 nm peak)Low turn-on voltage (2.8 eV)
Zinc(II) Complex with 2-methyl-8-quinolinolDopant in Emissive LayerGreen (517 nm, 539 nm)Higher dopant levels led to self-quenching
Bis(N-alkylsalicylaldiminato) zinc(II) complexesElectroluminescent MaterialBlue to reddish-orangeGood thermostability and film-forming capability
5,7-dibromo-8-hydroxyquinolineFluorescent MaterialUV regionDemonstrated successful OLED device production

Q & A

Q. Tables

Table 1 : Key Spectral Data for Co(III)-2-Quinolinecarboxaldehyde Complexes

Property[Co(2qatsc)2]ClO4·H2O[Co(2qasesc)2]ClO4·H2O
λmax (UV/Vis)300, 350, 400, 444, 500 nm300, 350, 400, 453, 570 nm
Redox Potential (E1/2)+0.52 V (Co<sup>III/II</sup>)+0.49 V (Co<sup>III/II</sup>)
IC50 (DPPH)85 µM72 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.